Drinabant, also known as AVE-1625, is a selective antagonist of the cannabinoid receptor type 1. It has garnered attention for its potential in treating acute cannabinoid overdose and other conditions associated with cannabinoid use. Developed initially by Sanofi, the rights for further development have been licensed to Opiant Pharmaceuticals, which aims to create an injectable formulation for emergency situations .
Drinabant is classified as a small molecule drug and belongs to the category of cannabinoid receptor antagonists. Its primary mechanism involves blocking the cannabinoid receptor type 1, which is implicated in various physiological processes including appetite regulation and pain sensation . The compound is derived from research into synthetic cannabinoids, which have been explored for their therapeutic potential since the identification of cannabinoid receptors in the early 1990s .
The synthesis of drinabant involves complex organic chemistry techniques aimed at constructing its unique molecular framework. While specific synthetic pathways are proprietary, general methods for synthesizing similar compounds typically include:
The exact synthetic route for drinabant has not been publicly disclosed, but it is likely based on established methodologies for creating cannabinoid analogs .
Drinabant's molecular structure can be characterized by its specific arrangement of atoms and functional groups that confer its pharmacological properties. The compound's chemical formula and structural data are essential for understanding its interactions with biological targets:
The three-dimensional conformation of drinabant is crucial for its binding efficacy at the receptor site, influencing its pharmacodynamics and pharmacokinetics .
As a cannabinoid receptor antagonist, drinabant participates in several biochemical interactions within the body:
These interactions can lead to various physiological effects, particularly in mitigating symptoms associated with cannabinoid overdose .
Drinabant operates primarily through antagonism at the cannabinoid receptor type 1:
Clinical studies have demonstrated that oral forms of drinabant can effectively block both subjective and objective effects of inhaled tetrahydrocannabinol, supporting its role as a therapeutic agent in acute scenarios .
Drinabant possesses several notable physical and chemical properties:
These properties are essential for formulating effective pharmaceutical preparations .
Drinabant's primary application lies in addressing acute cannabinoid overdose, particularly as incidents increase with the legalization of cannabis products:
CAS No.: 301357-87-9
CAS No.: 23257-56-9
CAS No.: 533-67-5
CAS No.: 11006-78-3
CAS No.: 466-43-3